molecular formula C13H15NO B1300331 Furan-2-ylmethyl-(2-methyl-benzyl)-amine CAS No. 225236-01-1

Furan-2-ylmethyl-(2-methyl-benzyl)-amine

Cat. No.: B1300331
CAS No.: 225236-01-1
M. Wt: 201.26 g/mol
InChI Key: LAJDUWRAYBUBTC-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-(2-methyl-benzyl)-amine is an organic compound that features a furan ring and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(2-methyl-benzyl)-amine typically involves the reaction of furan-2-ylmethanol with 2-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-(2-methyl-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzylamine moiety can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Furan-2-ylmethyl-(2-methyl-benzyl)-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Furan-2-ylmethyl-(2-methyl-benzyl)-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and benzylamine moiety can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethylamine: Lacks the 2-methylbenzyl group, making it less complex.

    2-Methylbenzylamine: Lacks the furan ring, resulting in different chemical properties.

    Furan-2-ylmethyl-(2-chlorobenzyl)-amine: Contains a chlorine atom, which can alter its reactivity and biological activity.

Uniqueness

Furan-2-ylmethyl-(2-methyl-benzyl)-amine is unique due to the presence of both the furan ring and the 2-methylbenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13/h2-8,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJDUWRAYBUBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355290
Record name Furan-2-ylmethyl-(2-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225236-01-1
Record name Furan-2-ylmethyl-(2-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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